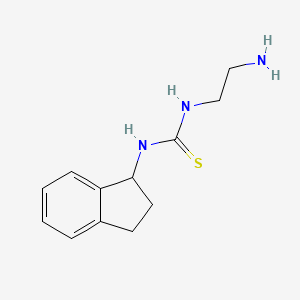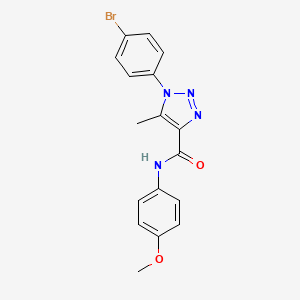
1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and other biologically active compounds . The methoxy group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes. The presence of two phenyl groups and a ketone could also have significant effects on the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the methoxy group, and the attachment of the phenyl groups and the ketone. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The ketone could potentially be reduced to an alcohol or reacted with a variety of nucleophiles. The phenyl rings might undergo electrophilic aromatic substitution reactions under the right conditions. The piperidine ring and the methoxy group could also participate in reactions, particularly if activated by suitable reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar ketone and methoxy groups and the nonpolar phenyl rings and piperidine ring could give the compound a combination of polar and nonpolar characteristics. This could affect its solubility, boiling point, melting point, and other physical and chemical properties .
Applications De Recherche Scientifique
Chemical Structure and Reactivity
1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one is a compound with potential implications in various chemical and biochemical research areas. While specific studies directly addressing this compound were not found, insights can be gained from research on similar compounds, highlighting their role in understanding chemical reactions, synthesis processes, and potential applications in material science and pharmacology.
Potential Applications in Material Science
Research on similar compounds, such as polybrominated diphenyl ethers and their methoxylated derivatives, focuses on understanding the environmental fate and biochemical activity of these molecules. Studies suggest that these compounds, due to their structural features, could play a role in developing new materials with specific optical or electronic properties. For example, methylene-linked liquid crystal dimers and their behavior in different phases might offer insights into designing materials with unique electro-optical properties (Henderson & Imrie, 2011).
Role in Pharmacological Research
Compounds with similar structural features, such as methoxypiperidinyl derivatives, have been studied for their pharmacological properties, particularly in the realm of neurology and oncology. For example, research on methoxyestradiol, a metabolite of estrogen, explores its potential anti-tumorigenic and antiangiogenic effects, suggesting a framework for studying 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one in similar contexts (Zhu & Conney, 1998).
Environmental Impact and Safety
The environmental presence and impact of structurally related compounds, such as alkylphenols and their ethoxylates, have been extensively reviewed. These studies provide a foundation for considering the environmental and health safety aspects of new chemical entities, including 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one. Understanding the degradation, bioaccumulation, and potential endocrine-disrupting effects of related compounds can inform safety assessments and regulatory considerations (Ying, Williams, & Kookana, 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-12-14-22(15-13-19)21(23)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAFEXUDREZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)

![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2629055.png)
![1-Adamantyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2629056.png)
![1-Benzyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride](/img/structure/B2629058.png)
![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629059.png)
![N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2629060.png)

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2629063.png)
![N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2629064.png)